molecular formula C15H17ClIN3O3 B608942 K-Ras(G12C) inhibitor 12 CAS No. 1469337-95-8

K-Ras(G12C) inhibitor 12

Cat. No. B608942
M. Wt: 449.67
InChI Key: JFIFBWVNHLXJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

K-Ras(G12C) inhibitor 12 is an allosteric inhibitor of the oncogenic K-Ras(G12C) variant . It irreversibly binds to the oncogenic mutant K-Ras(G12C), blocking its interactions . This inhibitor is particularly relevant in the context of cancer, as the K-Ras gene, which includes the G12C mutation, is a common oncogene involved in cellular proliferation and survival .


Molecular Structure Analysis

The molecular structure of K-Ras(G12C) inhibitor 12 is related to its ability to bind to the K-Ras(G12C) protein. The inhibitor binds irreversibly to the mutant cysteine residue in oncogenic KRAS G12C, so it has no effect on the wild-type protein . This mechanism of action surmounts the pharmacological problem of attempting to competitively inhibit GTP/GDP binding, which occurs with picomolar affinities at RAS proteins .


Physical And Chemical Properties Analysis

The physical and chemical properties of K-Ras(G12C) inhibitor 12 include its molecular formula (C15H17ClIN3O3) and molecular weight (449.67). It is also known to be toxic and a moderate to severe irritant to the skin and eyes .

Scientific Research Applications

Specific Scientific Field

The K-Ras(G12C) inhibitor 12 is primarily studied in the field of cancer research, specifically focusing on oncogenic RAS-driven cancers. These cancers include non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC) .

Comprehensive Summary of Applications

a. NSCLC Treatment

  • Unfortunately, not all patients respond to KRAS-G12C inhibitor therapy due to intrinsic or acquired resistance mechanisms .

b. CRC and PDAC

  • Identifying specific KRAS mutations, combined with other gene mutations, informs disease aggressiveness and drug sensitivity, supporting precision medicine .

Methods of Application

  • Imaging techniques (microCT and 18F-FDG PET) help assess tumor response .

Safety And Hazards

K-Ras(G12C) inhibitor 12 is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

The future of K-Ras(G12C) inhibitor 12 and similar compounds lies in their potential for treating cancers associated with the KRAS G12C mutation . Current research is focused on improving the efficacy of these inhibitors, understanding the mechanisms of resistance, and exploring combination therapies with other drugs .

properties

IUPAC Name

1-[4-[2-(4-chloro-2-hydroxy-5-iodoanilino)acetyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClIN3O3/c1-2-14(22)19-3-5-20(6-4-19)15(23)9-18-12-8-11(17)10(16)7-13(12)21/h2,7-8,18,21H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIFBWVNHLXJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)CNC2=CC(=C(C=C2O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClIN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

K-Ras(G12C) inhibitor 12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.